![molecular formula C10H10BrN3OS B6590944 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-55-5](/img/structure/B6590944.png)
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Descripción general
Descripción
“6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one” is a chemical compound . It is a type of privileged heterocyclic scaffold that can provide ligands for several receptors in the body . It has a similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, including “this compound”, has been explored in various studies . For instance, one study demonstrated the possibility of obtaining pyrido[2,3-d]pyrimidin-7(8H)-ones via cyclization of N-acylated 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it is a bicyclic heterocyclic compound formed by the fusion of a pyridine and a pyrimidine ring . It is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s .Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have synthesized and evaluated pyrimidinone derivatives for their anticancer properties. For instance, a study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities against cancer cell lines HCT-116 and MCF-7, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).
Anti-Inflammatory Activity
The same study by Rahmouni et al. (2016) also reported on the anti-5-lipoxygenase activity of synthesized compounds, indicating potential use in the development of anti-inflammatory drugs (Rahmouni et al., 2016).
Antiviral Activity
Compounds structurally similar to "6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one" have been investigated for their antiviral properties. A study by Holý et al. (2002) evaluated pyrimidines substituted with various groups for antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus, highlighting the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Antibacterial Activity
Afrough et al. (2019) introduced a methodology for synthesizing pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which exhibited moderate antibacterial activity, suggesting the utility of such compounds in addressing bacterial infections (Afrough et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one are CDK4 and/or CDK6 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Mode of Action
This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these kinases, it prevents their activity, thereby halting the progression of the cell cycle.
Result of Action
The result of the compound’s action is the halt of cell division and proliferation . This can be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYZZYPPHMESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

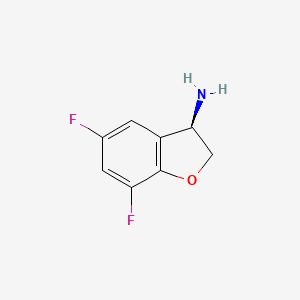


![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
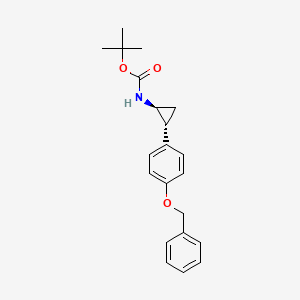
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
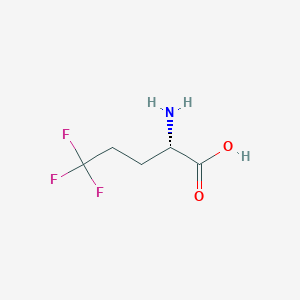


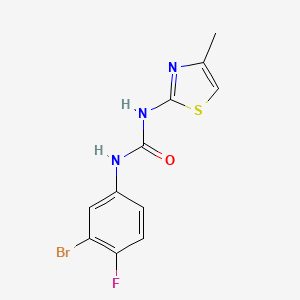
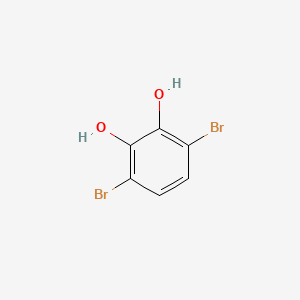

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)